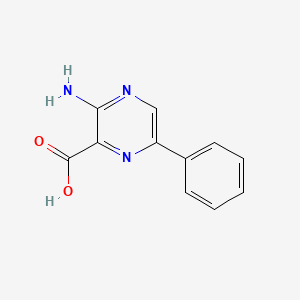

2-(3-Methylbenzofuran-2-yl)-5-(pyridin-4-yl)-1,3,4-oxadiazole

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

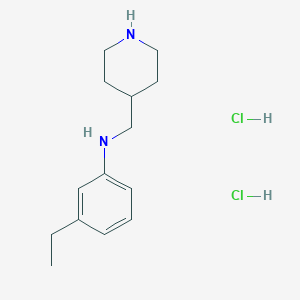

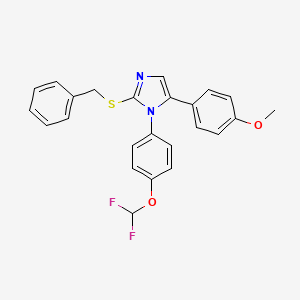

The compound "2-(3-Methylbenzofuran-2-yl)-5-(pyridin-4-yl)-1,3,4-oxadiazole" is a heterocyclic molecule that is part of a broader class of compounds known for their diverse biological activities. The structure of this compound includes a 1,3,4-oxadiazole ring, which is a five-membered heterocycle containing oxygen and nitrogen, fused to a pyridine ring and a methylbenzofuran moiety. This type of compound is of interest due to its potential applications in pharmaceutical chemistry and material science.

Synthesis Analysis

The synthesis of related 1,3,4-oxadiazole derivatives often involves multicomponent reactions or condensation processes. For instance, a similar compound, 1-(5-mercapto-1,3,4-oxadiazol-2-yl)-2-(pyridine-2-ylamino)ethanone, was synthesized from 2-(pyridine-2-ylamino)acetohydrazide through a reaction with carbon disulfide and potassium hydroxide in ethanol . Another example includes the synthesis of 5-(3-aryl-1H-pyrazol-5-yl)-2-(6-methoxy-3-methylbenzofuran-2-yl)-1,3,4-oxadiazole derivatives from 6-methoxy-3-methylbenzofuran-2-carboxylic acid and ethyl 3-aryl-1H-pyrazole-5-carboxylate . These methods highlight the versatility of synthetic approaches to access the oxadiazole core and its derivatives.

Molecular Structure Analysis

The molecular structure of oxadiazole derivatives is often confirmed using spectroscopic techniques such as IR, NMR, and HRMS. For example, the spatial structure of a related compound was determined using X-ray diffraction analysis . These techniques provide detailed information about the arrangement of atoms within the molecule and are crucial for confirming the identity of the synthesized compounds.

Chemical Reactions Analysis

Oxadiazole derivatives can participate in various chemical reactions due to the reactive nature of the oxadiazole ring. The presence of electron-withdrawing groups within the ring can make these compounds suitable for nucleophilic addition reactions, as seen in the synthesis of 4-[(2-pyridyl)methyl]aminofuran derivatives . Additionally, the oxadiazole ring can be involved in cycloaddition reactions, which are useful for constructing complex heterocyclic systems.

Physical and Chemical Properties Analysis

The physical and chemical properties of oxadiazole derivatives, such as their optical properties, can be influenced by the substituents attached to the core structure. For instance, the absorption maxima and fluorescence spectral characteristics of these compounds can vary depending on the substituents in the pyrazole and benzene moieties . Solvent polarity can also affect the absorption and emission spectra, indicating the sensitivity of these compounds to their environment. The antimicrobial activity of these compounds, as demonstrated by their minimum inhibitory concentration (MIC) values, suggests that the oxadiazole ring can contribute significantly to biological activity .

Scientific Research Applications

Synthesis and Antimicrobial Activities

Research on 2-(3-Methylbenzofuran-2-yl)-5-(pyridin-4-yl)-1,3,4-oxadiazole and its derivatives has revealed its potential in the synthesis of compounds with significant antimicrobial activities. The synthesis of 1,2,4-triazoles starting from isonicotinic acid hydrazide, involving the reaction with carbon disulfide in basic media, led to the formation of 5-Pyridin-4-yl-1,3,4-oxadiazole-2-thiol. This compound, upon further reactions, yielded several derivatives that exhibited good to moderate antimicrobial activities against a range of microbial species (Hacer Bayrak et al., 2009). Another study focused on the synthesis, characterization, and molecular docking studies of substituted benzofuran and pyrazole derivatives, demonstrating that certain oxadiazole and pyrazole derivatives exhibited the highest binding energy and lowest inhibition constant, indicating a strong affinity to DNA GyrB protein, a potential target for novel therapeutics (P. Sanjeeva et al., 2021).

Insecticidal Activity

The synthesis of 1,3,4-oxadiazole derivatives grafted on chitosan and polymethylmethacrylate explored their insecticidal activity against the cotton leafworm, Spodoptera littoralis. The study concluded that compounds demonstrated promising insecticidal candidates, indicating a potential avenue for developing novel insecticides with minimal human toxicity (A. Elbarbary et al., 2021).

Anticancer Potential

Research into the anticancer activities of 1,3,4-oxadiazole derivatives has been fruitful. A study synthesized substituted 1,3,4-oxadiazolyl tetrahydropyridines, investigating their anticancer activities. The novel compounds displayed moderate cytotoxicity against MCF-7 breast cancer cell lines, supporting the potential use of these derivatives as anticancer agents (K. Redda & Madhavi Gangapuram, 2007).

Synthesis Techniques and Safety Measures

The development of a high-energy compound, 5-(2-carboxy-pyridin-2-yloxy)-benz[1,2,5]oxadiazole, showcased a scalable synthesis route designed to minimize safety issues associated with previous methods. This new route avoided the handling of high-energy intermediates, demonstrating the importance of safety in chemical synthesis processes (S. G. Ruggeri et al., 2003).

properties

IUPAC Name |

2-(3-methyl-1-benzofuran-2-yl)-5-pyridin-4-yl-1,3,4-oxadiazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H11N3O2/c1-10-12-4-2-3-5-13(12)20-14(10)16-19-18-15(21-16)11-6-8-17-9-7-11/h2-9H,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IENVRSUDAJCQCZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(OC2=CC=CC=C12)C3=NN=C(O3)C4=CC=NC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H11N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

277.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[4-[3-(Trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]-1,4-diazepan-1-yl]-[1,3]thiazolo[4,5-c]pyridine](/img/structure/B3007285.png)

![N-[(2-methoxyphenyl)methyl]-3-{3-oxo-5-[({[4-(propan-2-yl)phenyl]carbamoyl}methyl)sulfanyl]-2H,3H-imidazo[1,2-c]quinazolin-2-yl}propanamide](/img/structure/B3007288.png)

![(2R)-2-(2-Bicyclo[3.1.0]hexanyl)propan-1-ol](/img/structure/B3007290.png)

![N-{8-cyano-1,4-dioxaspiro[4.5]decan-8-yl}-3-ethoxybenzamide](/img/structure/B3007292.png)

![[6-(Oxan-4-yl)pyrimidin-4-yl]-[4-[5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl]methanone](/img/structure/B3007296.png)